molecular formula C9H13NO2 B15347652 N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide CAS No. 7370-84-5

N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide

Cat. No.: B15347652
CAS No.: 7370-84-5
M. Wt: 167.20 g/mol
InChI Key: OCSUTLAGNPKGPM-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide (CAS 7370-84-5) is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This reagent is valuable in analytical chemistry and pharmaceutical research, where it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) . The separation can be achieved on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, a method that is also scalable for the preparative isolation of impurities . For mass spectrometry (MS) compatible applications, which are critical for precise compound identification, the phosphoric acid can be substituted with formic acid . This compound, also known as N,N-Dimethacryloyl-N-methylamine, is intended for use in laboratory research and pharmacokinetic studies only . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

7370-84-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

N,2-dimethyl-N-(2-methylprop-2-enoyl)prop-2-enamide

InChI

InChI=1S/C9H13NO2/c1-6(2)8(11)10(5)9(12)7(3)4/h1,3H2,2,4-5H3

InChI Key

OCSUTLAGNPKGPM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C)C(=O)C(=C)C

Related CAS

28931-44-4

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Methods

Methacrylation of Methylamine

The synthesis begins with the methacrylation of methylamine to form N-methylmethacrylamide. In a representative procedure:

  • Reagents : Methylamine (1.2 equiv), methacryloyl chloride (1.0 equiv), triethylamine (1.5 equiv).
  • Solvent : Tetrahydrofuran (THF), 0–5°C under nitrogen.
  • Procedure : Methylamine is dissolved in THF and cooled to 0°C. Methacryloyl chloride is added dropwise, followed by triethylamine to neutralize HCl. The reaction is stirred for 4 hours, then quenched with ice water.

Key Considerations :

  • Exothermic reaction necessitates temperature control to prevent side reactions (e.g., polymerization of methacryloyl chloride).
  • Triethylamine acts as both a base and a catalyst, enhancing reaction efficiency.

Acylation with 2-Methyl-1-oxoallyl Chloride

The intermediate N-methylmethacrylamide undergoes acylation with 2-methyl-1-oxoallyl chloride:

  • Reagents : N-methylmethacrylamide (1.0 equiv), 2-methyl-1-oxoallyl chloride (1.1 equiv).
  • Solvent : Dichloromethane (DCM), room temperature.
  • Procedure : N-methylmethacrylamide is dissolved in DCM, and 2-methyl-1-oxoallyl chloride is added slowly. The mixture is stirred for 6 hours, followed by extraction with NaHCO₃ and brine.

Workup :

  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 72–78% of the target compound.
Table 1: Summary of Stepwise Synthesis Parameters
Step Reagents Solvent Temperature Time Yield
1 Methylamine, methacryloyl chloride THF 0–5°C 4 h 85–90%
2 N-methylmethacrylamide, 2-methyl-1-oxoallyl chloride DCM 25°C 6 h 72–78%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (THF, DCM) are preferred for their ability to dissolve reactants and stabilize intermediates. THF’s low boiling point (66°C) facilitates easy removal, while DCM’s inertness prevents unwanted side reactions.

Temperature Control

The methacrylation step requires strict temperature control (0–5°C) to mitigate exothermic side reactions. Elevated temperatures (>10°C) lead to polymerization of methacryloyl chloride, reducing yields by 15–20%.

Catalysts and Bases

Triethylamine is critical for neutralizing HCl, shifting the equilibrium toward product formation. Alternative bases (e.g., pyridine) were tested but resulted in slower reaction kinetics.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains the standard purification method. High-performance liquid chromatography (HPLC) analyses confirm >98% purity, with residual solvents (<0.1%) meeting ICH guidelines.

Characterization and Analytical Methods

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.1 (s, 1H, vinyl), 5.3 (s, 1H, vinyl), 2.9 (s, 3H, N–CH₃), 2.1 (s, 3H, C–CH₃).
  • IR (KBr): 1650 cm⁻¹ (C=O, amide), 1720 cm⁻¹ (C=O, ketone), 1630 cm⁻¹ (C=C).
Table 2: Spectroscopic Data for N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide
Technique Key Peaks Assignment
¹H NMR δ 6.1, 5.3 Vinyl protons
IR 1650 cm⁻¹ Amide C=O

Industrial-Scale Production Considerations

Scaling up the synthesis presents challenges:

  • Heat Dissipation : Larger batches require jacketed reactors to maintain low temperatures.
  • Solvent Recovery : THF and DCM are recycled via distillation, reducing costs by 30%.
  • Safety : 2-Methyl-1-oxoallyl chloride is moisture-sensitive; handling under anhydrous conditions is critical.

Challenges and Limitations

  • Byproduct Formation : Partial hydrolysis of 2-methyl-1-oxoallyl chloride generates acrylic acid derivatives, necessitating rigorous purification.
  • Storage Stability : The compound degrades at >40°C, requiring storage at –20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or ammonia.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide can be analyzed using a reverse phase (RP) HPLC method under simple conditions . The mobile phase may consist of acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation, and it is also suitable for pharmacokinetics .

N-(2-Methyl-1-oxoallyl)methacrylamide has a wide range of applications in scientific research:

  • Chemistry It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
  • Biology The compound is studied for its potential use in biochemical assays and as a building block for bioactive molecules.
  • Medicine Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.
  • Industry It is utilized in the production of coatings, adhesives, and other materials that require specific chemical properties.

Other applications include:

  • Synthetic fiber It can improve the combination property of some synthetic fiber .
  • Water treatment It can be a sludge dehydrating agent in the sewage purification process and preservative of the iron, zinc, aluminum, cooper, alloy in the closed water circulation system, and can also be used as cleaning and scale inhibitor of heater, cooling tower, air cleaner, gas-cleaner .
  • Oilfield chemistry It is used as oil well cement admixtures, drilling fluid additive, acidizing fluid, well completion fluid, work over fluid, and fracture fluid .

Mechanism of Action

The mechanism by which N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide, highlighting substituent variations and their implications:

Compound Name Substituent(s) Key Features Applications/Reactivity Reference
This compound 2-methyl-1-oxoallyl Conjugated carbonyl system; electrophilic α-carbon Potential monomer for functional polymers; photoredox cyclization
N-Methyl-N-phenylmethacrylamide (1d) Phenyl group Aromatic ring enhances π-π interactions; electron-withdrawing effect Photoredox alkylation-cyclization reactions (e.g., dihydroquinolinone synthesis)
N-Methyl-N-(4'-methylbiphenyl)methacrylamide (1r) Biphenyl group Extended aromaticity; steric bulk Polymer precursors; NMR data (δ 7.55 ppm for aromatic protons)
N-(2-Hydroxypropyl)methacrylamide Hydroxypropyl group Hydrophilic substituent; biocompatible Drug-polymer conjugates (e.g., cancer therapeutics)
N-Methoxymethylmethacrylamide (NMMM) Methoxymethyl group Ether linkage; moderate polarity Crosslinking agent in coatings and adhesives

Reactivity in Photoredox Reactions

This compound’s 1-oxoallyl group enhances its electrophilicity, making it susceptible to radical addition or cyclization under photoredox conditions. For example:

  • Cyclization Reactions: Analogous compounds like N-methyl-N-aryl methacrylamides undergo photoredox-mediated cyclization to form dihydroquinolinones, driven by the electron-deficient α-carbon . The 1-oxoallyl substituent may accelerate such reactions due to increased conjugation.
  • Quenching Studies : Stern-Volmer experiments with Ir-based photocatalysts show that aryl-substituted methacrylamides (e.g., N-methyl-N-phenylcinnamamide) exhibit distinct quenching efficiencies compared to aliphatic variants, suggesting substituent-dependent excited-state interactions .

Physical and Spectroscopic Properties

  • NMR Data : For N-methyl-N-(4'-methylbiphenyl)methacrylamide (1r), aromatic protons resonate at δ 7.55 ppm (J = 8.3 Hz), while the methyl groups appear at δ 2.40 and 1.80 ppm . The target compound’s 1-oxoallyl group would likely show distinct deshielding in ¹H NMR (e.g., carbonyl-proximal protons at δ 5–6 ppm).
  • Molecular Weight : Analogous compounds like N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide have a molecular weight of 173.21 g/mol, suggesting the target compound’s weight is comparable (~200–250 g/mol) .

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves acryloylation of methylamine derivatives. A common approach includes reacting methacryloyl chloride with a substituted amine under controlled pH (8–9) in anhydrous solvents like dichloromethane (DCM) at 0–5°C. Key parameters:
  • Temperature control : Prevents side reactions (e.g., hydrolysis of acyl chloride).
  • Molar ratio : Excess amine (1.2–1.5 eq) improves yield by minimizing unreacted methacryloyl chloride.
  • Workup : Neutralization with dilute HCl followed by extraction and column chromatography (silica gel, ethyl acetate/hexane) .
  • Alternative route : Radical-initiated copolymerization with amino-functionalized monomers, using AIBN (azobisisobutyronitrile) as an initiator in chlorobenzene at 60–70°C .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • 1H NMR : Identifies vinyl protons (δ 5.0–6.0 ppm) and methyl groups (δ 1.8–2.4 ppm). For example, the methacrylamide backbone shows a singlet at δ 1.80 ppm for the geminal methyl groups .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • X-ray crystallography : Resolves spatial conformation, critical for understanding steric effects in polymerization .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution or redox reactions?

  • Methodological Answer :
  • Nucleophilic substitution : The electron-deficient α,β-unsaturated carbonyl undergoes Michael addition with amines or thiols. For example, reaction with 1,6-hexanediamine forms cross-linked polymers under basic conditions (pH 10–12) .
  • Oxidation : The 1-oxoallyl group can be oxidized to a ketone derivative using KMnO₄ in acidic conditions.
  • Reduction : LiAlH₄ reduces the amide to a secondary amine, enabling functional group diversification .

Advanced Research Questions

Q. How do radical polymerization kinetics of this compound compare to structurally similar methacrylamides, and what factors govern its activation energy?

  • Methodological Answer :
  • Kinetic comparison : this compound exhibits faster polymerization rates (4–6×) than N-methacryloyl-L-leucine methyl ester due to reduced steric hindrance. Rate constants are solvent-dependent (e.g., higher in chlorobenzene vs. benzene) .
  • Activation energy (Ea) : Measured at 51.4 kJ/mol, influenced by monomer rigidity and solvent polarity. Lower Ea (29.7 kJ/mol) in flexible monomers highlights steric and electronic effects .
  • Table: Polymerization Parameters
ParameterValueReference
Initiator (AIBN) concentration1 mol%
SolventChlorobenzene
Temperature60–70°C
Mn (molar mass)196,000 g/mol

Q. In designing copolymers for targeted drug delivery, how can this compound enhance stability and specificity?

  • Methodological Answer :
  • Copolymer synthesis : React with N-(2-hydroxypropyl)methacrylamide (HPMA) via free-radical polymerization to create amphiphilic micelles. The hydrophobic methacrylamide core encapsulates drugs, while hydrophilic HPMA shells improve biocompatibility .
  • Cross-linking : UV-initiated polymerization of methacrylamide-functionalized lipids forms stable micelles (X-DLMs) with >90% retention of encapsulated agents in serum .
  • Targeting : Conjugate aptamers to the copolymer surface via EDC/NHS chemistry for cell-specific recognition (e.g., cancer cells) .

Q. What mechanistic insights have been gained from photoredox cyclization studies involving this compound?

  • Methodological Answer :
  • Cyclization pathway : Under Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ photocatalysis in DCE, the compound undergoes intramolecular C–H activation to form dihydroquinoline derivatives.
  • Quenching experiments : Stern–Volmer plots confirm electron transfer from the excited photocatalyst to the methacrylamide, initiating radical intermediates .
  • Key conditions : 0.1 M substrate, 0.1 mM catalyst, blue LED irradiation (450 nm) .

Q. How can molecularly imprinted polymers (MIPs) incorporating this compound improve analytical detection of agrochemicals?

  • Methodological Answer :
  • Template synthesis : Co-polymerize with methacrylamide (MAM) and cross-linkers (TRIM/EGDMA) to create cavities specific to iprodione. Optimal molar ratio: 1:4:20 (template:monomer:cross-linker) .
  • Binding efficiency : MIPs show 3× higher iprodione adsorption vs. non-imprinted polymers (NIPs) due to shape complementarity.
  • Detection : Couple MIPs with HPLC-UV for trace analysis (LOD: 0.05 ppm) in soil samples .

Data Contradictions & Recommendations

  • Synthesis yield variations : reports high Mn (196,000 g/mol) in chlorobenzene, while suggests lower yields in polar solvents. Recommendation: Optimize solvent polarity and initiator concentration.
  • Polymer stability : Cross-linked micelles () show superior stability vs. non-cross-linked systems, but require UV curing. Use redox-initiators (e.g., APS/TEMED) for biocompatible applications .

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